N-Isopropyl-p-methylazoxymethylbenzamide
Description
N-Isopropyl-p-methylazoxymethylbenzamide is a benzamide derivative featuring an isopropyl group at the nitrogen atom and a methylazoxymethyl substituent at the para position of the benzamide core. The azoxy group (R–N=N+(O–)–R) introduces unique electronic and steric effects, which may influence reactivity, solubility, and applications in catalysis or pharmacology .
Properties
CAS No. |
13344-51-9 |
|---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methylimino-oxido-[[4-(propan-2-ylcarbamoyl)phenyl]methyl]azanium |
InChI |
InChI=1S/C12H17N3O2/c1-9(2)14-12(16)11-6-4-10(5-7-11)8-15(17)13-3/h4-7,9H,8H2,1-3H3,(H,14,16) |
InChI Key |
JKKVUULNHHEDHE-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)C[N+](=NC)[O-] |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)C[N+](=NC)[O-] |
Other CAS No. |
66944-55-6 |
Synonyms |
4-((methyl-NNO-azoxy)methyl)-N-(1-methylethyl)benzamide AZOXY I azoxy-1-procarbazine benzylazoxyprocarbazine N-isopropyl-alpha-(2-methyl-NNO-azoxy)-p-toluamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Impact on Properties
- Electronic Effects: The azoxy group in N-Isopropyl-p-methylazoxymethylbenzamide may enhance electrophilicity at the benzamide core, similar to nitro groups in Procarbazine . Phosphanyl groups in N-(diisopropylphosphanyl)benzamide provide strong σ-donor and π-acceptor capabilities, advantageous in catalysis .
- Steric Effects :
Spectroscopic and Crystallographic Data
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was characterized via X-ray crystallography, confirming its planar benzamide core and hydrogen-bonding networks .
- N-(diisopropylphosphanyl)benzamide’s structure was validated using NMR and FT-IR, with crystallographic data provided in supplementary materials .
- Azoxy compounds typically show distinct IR stretches for N=N and O–N bonds (~1,400–1,600 cm⁻¹), which would aid in characterizing the target compound .
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